The compound (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethylphenyl)methanone is a complex organic molecule with significant potential in scientific research. Its molecular formula is and it has a molecular weight of approximately 479.93 g/mol. This compound is categorized under the class of triazolo-pyrimidines, which are known for their biological activities, particularly in inhibiting various kinases involved in cell cycle regulation.
This compound is cataloged in chemical databases such as PubChem and BenchChem, where it is available for research purposes. It belongs to a broader class of kinase inhibitors, specifically targeting cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation and cancer proliferation pathways.
The synthesis of (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethylphenyl)methanone typically involves multi-step reactions that incorporate various organic synthesis techniques. The key steps may include:
These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity.
The molecular structure of this compound can be represented using various chemical notation systems. The InChI (International Chemical Identifier) for this compound is:
This structure showcases a complex arrangement of rings and functional groups that contribute to its biological activity.
The compound primarily undergoes reactions typical for organic molecules with functional groups such as:
These reactions are essential for understanding its reactivity profile and potential modifications for enhanced efficacy.
The primary mechanism of action for (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethylphenyl)methanone involves inhibition of cyclin-dependent kinase 2 (CDK2). This interaction disrupts the normal cell cycle progression by preventing phosphorylation events necessary for transitioning from the G1 phase to the S phase.
The inhibition of CDK2 leads to:
The physical properties of this compound include:
Property | Value |
---|---|
Molecular Weight | 479.93 g/mol |
Appearance | Solid (typically crystalline) |
Purity | ≥95% |
Solubility | Soluble in organic solvents |
Chemical properties include stability under standard laboratory conditions but may vary with exposure to light or moisture.
The primary applications of (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethylphenyl)methanone are in medicinal chemistry and pharmacology:
This compound represents a valuable tool in ongoing research aimed at understanding and manipulating cellular proliferation mechanisms.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4